1,3-Diphenylisobenzofuran
Overview
Description
1,3-Diphenylisobenzofuran is a highly reactive diene known for its ability to scavenge unstable and short-lived dienophiles in Diels-Alder reactions . It is also used as a standard reagent for the determination of singlet oxygen, even in biological systems . The compound has a chemical formula of C20H14O and a molar mass of 270.33 g/mol . It appears as a pale yellow to dark yellow crystalline powder .
Mechanism of Action
Target of Action
The primary target of 1,3-Diphenylisobenzofuran is singlet oxygen (1O2) . Singlet oxygen is a reactive oxygen species (ROS) that plays a crucial role in various biological and chemical reactions .
Mode of Action
This compound exhibits a highly specific reactivity towards singlet oxygen, forming an unstable endoperoxide . This interaction can be followed by measuring the decrease in the fluorescence intensity of this compound .
Biochemical Pathways
The interaction of this compound with singlet oxygen leads to the formation of an endoperoxide . This endoperoxide is unstable and decomposes to give 1,2-dibenzoylbenzene . This reaction can be used to detect the generation of reactive oxygen species (ROS) .
Pharmacokinetics
It is known that the compound is almost insoluble in water but soluble in acetonitrile, benzene, dichloromethane, chloroform, dimethylsulfoxide, tetrahydrofuran, or toluene . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The reaction of this compound with singlet oxygen results in the formation of 1,2-dibenzoylbenzene . This transformation can be used as a marker for the presence and activity of singlet oxygen .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of singlet oxygen and the solvent in which the reaction takes place . The compound is light- and air-sensitive , which may affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
1,3-Diphenylisobenzofuran has a highly specific reactivity towards singlet oxygen . It forms an endoperoxide which decomposes to give 1,2-dibenzoylbenzene . This reaction between this compound and singlet oxygen can be followed by measuring the decrease in fluorescence intensity of this compound .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with singlet oxygen . As a reactive oxygen species (ROS), singlet oxygen can cause oxidative stress, leading to various cellular responses including changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with singlet oxygen . Upon interaction, this compound forms an unstable endoperoxide which decomposes to give 1,2-dibenzoylbenzene . This process can lead to changes in gene expression and enzyme activity, influencing cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on its interaction with singlet oxygen . The formation of the endoperoxide and its subsequent decomposition can be monitored over time by measuring the decrease in fluorescence intensity of this compound .
Metabolic Pathways
Its interaction with singlet oxygen suggests it may play a role in pathways involving reactive oxygen species .
Preparation Methods
The first synthesis of 1,3-Diphenylisobenzofuran was reported in 1905 by A. Guyot and J. Catel . One common method involves reacting phenylmagnesium bromide with 3-phenylphthalide to form a lactol, which upon elimination of water with mineral acids, yields this compound with an 87% yield . Another method involves the [4+2] cycloaddition of 1,3-butadiene and dibenzoylethylene, followed by cyclization and subsequent reactions to form the final product . Industrial production methods often utilize Friedel-Crafts acylation of phthaloyl chloride with benzene, followed by reduction with potassium borohydride .
Chemical Reactions Analysis
1,3-Diphenylisobenzofuran undergoes various types of reactions, including:
Oxidation: It reacts with singlet oxygen to form an endoperoxide, which decomposes to give 1,2-dibenzoylbenzene.
Cycloaddition: It participates in Diels-Alder reactions with dienophiles to form polyaromatic compounds.
Radical Reactions: It reacts with carbon and oxygen-centered radicals, forming corresponding adducts.
Common reagents used in these reactions include singlet oxygen, dienophiles, and various radicals. The major products formed include endoperoxides and polyaromatic compounds .
Scientific Research Applications
1,3-Diphenylisobenzofuran is widely used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescent probe for detecting superoxide anion radicals and singlet oxygen.
Biology: It is employed in the study of reactive oxygen species in biological systems.
Medicine: It is used in photodynamic therapy for the photoinactivation of cancer cells.
Industry: It is utilized in the production of polyaromatic compounds through cycloaddition reactions.
Comparison with Similar Compounds
1,3-Diphenylisobenzofuran is unique due to its high reactivity towards singlet oxygen and its ability to participate in Diels-Alder reactions. Similar compounds include:
1,3-Diphenyl-2-benzofuran: Similar in structure but differs in reactivity and applications.
2,5-Diphenyl-3,4-benzofuran: Another structurally similar compound with different chemical properties.
These compounds share some similarities in structure but differ in their specific reactivities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1,3-diphenyl-2-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSVYBRJSMBDMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203179 | |
Record name | 1,3-Diphenylisobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-63-6 | |
Record name | 1,3-Diphenylisobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5471-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diphenylisobenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005471636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5471-63-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Diphenylisobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diphenylisobenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYLISOBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQ2CY31MDT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary known interaction of 1,3-Diphenylisobenzofuran (DPBF)?
A1: DPBF is widely recognized as a highly reactive probe for singlet oxygen (1O2). [, , , ] Upon reaction with 1O2, DPBF forms an endoperoxide that rapidly decomposes into 1,2-dibenzoylbenzene (DBB). [, , ]
Q2: Is DPBF specific to singlet oxygen?
A2: While highly reactive towards singlet oxygen, research indicates DPBF also reacts with other reactive oxygen species (ROS) like hydroxy, alkyloxy, and alkylperoxy radicals, yielding DBB. [, ] Studies also show reactivity with the 2-cyanoisopropyl radical, forming a specific adduct. [] Therefore, caution is needed when interpreting DPBF results in complex biological systems.
Q3: How is the reaction between DPBF and singlet oxygen monitored?
A3: The reaction is typically monitored by measuring the decrease in DPBF fluorescence intensity. [, ] As DPBF reacts with singlet oxygen, its fluorescence is quenched, providing a quantifiable measure of the reaction.
Q4: What is significant about the reaction of DPBF with hydrogen peroxide?
A4: Interestingly, DPBF reacts with hydrogen peroxide (H2O2) to produce 9-hydroxyanthracen-10(9H)-one (oxanthrone), a distinct product from its reaction with other ROS. [] This selectivity makes DPBF a potential candidate for specific H2O2 detection.
Q5: How does DPBF interact with metal oxide surfaces like TiO2 and ZnO under UV irradiation?
A5: Studies show that DPBF undergoes photodegradation on semiconductor surfaces like titanium dioxide (TiO2) and zinc oxide (ZnO) under UV light. [] This degradation involves electron transfer from excited DPBF to the semiconductor, highlighting a potential photocatalytic application.
Q6: What is the molecular formula and weight of DPBF?
A6: The molecular formula of DPBF is C20H14O, and its molecular weight is 270.32 g/mol.
Q7: Are there any spectroscopic data available for DPBF?
A7: Yes, extensive spectroscopic data is available for DPBF, including UV-visible absorption spectra, fluorescence spectra, magnetic circular dichroism (MCD), and fluorescence polarization data. [] These data provide valuable insights into its electronic structure and excited-state properties.
Q8: How does DPBF perform in different solvent environments?
A8: DPBF displays solvent-dependent photophysical properties. [] Its fluorescence quantum yield (ΦF) is high (0.95-0.99) in various solvents, indicating its potential as a fluorescent probe in different environments.
Q9: Does DPBF exhibit polymorphism?
A9: Yes, DPBF exists in two distinct crystalline forms, designated as α and β. [] The α form demonstrates significantly higher singlet fission efficiency compared to the β form, indicating a crucial role of molecular packing in dictating its photophysical properties.
Q10: What are the typical applications of DPBF?
A10: DPBF primarily serves as a probe for detecting and quantifying reactive oxygen species, particularly singlet oxygen. [, , , ] Its rapid and specific reaction with singlet oxygen, coupled with its fluorescence quenching, makes it a valuable tool in various fields.
Q11: Have computational methods been employed to study DPBF?
A11: Yes, computational techniques like density functional theory (DFT), time-dependent DFT (TD-DFT), and ab initio calculations (CC2) have been extensively utilized to study DPBF. [, ] These studies provide valuable insights into its electronic structure, excited-state dynamics, and molecular geometry.
Q12: What have computational studies revealed about the optimal arrangement of DPBF molecules for singlet fission?
A12: Computational models have been used to identify a wide range of DPBF pair geometries predicted to exhibit faster singlet fission rates compared to the known crystal structure. [] These optimized geometries can guide the design of new DPBF-based materials for singlet fission applications.
Q13: How do structural modifications of DPBF affect its properties?
A13: Fluorination of DPBF has been shown to influence its redox potentials. [] Additionally, studies on DPBF dimers with varying bridging units revealed that the nature and position of the linker impact the molecule's shape, electron delocalization, and potential for biradicaloid formation. []
Q14: What is the impact of alkyl substitutions on the excited-state dynamics of DPBF?
A14: Introducing alkyl substituents in DPBF disrupts its crystalline packing, impacting its singlet fission efficiency. [] For instance, a para-methyl substitution on the phenyl ring maintains high triplet yield but slows down singlet fission, while a t-butyl substitution favors excimer formation over singlet fission.
Q15: What is known about the stability of DPBF?
A15: The provided research papers primarily focus on the chemical and photophysical properties of DPBF. Information regarding SHE regulations, risk minimization, and responsible practices is not explicitly discussed.
Q16: Are there alternatives to DPBF for singlet oxygen detection?
A16: Yes, several alternatives exist for singlet oxygen detection, each with its own advantages and limitations. Examples include:
- Singlet Oxygen Sensor Green® (SOSG): A fluorescent probe with high sensitivity for singlet oxygen, but its use is often limited to low photosensitizer concentrations. []
- Electron Spin Resonance (ESR) analysis using sterically hindered amines: Offers a wider detection range than DPBF and is compatible with photosensitizers excited by light around 400 nm. []
- Chemical traps: Other chemical traps for singlet oxygen exist, such as 2,2,6,6-tetramethyl-4-piperidone (TEMP) and 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA). []
Q17: What tools and resources are important for DPBF research?
A17: Essential resources for DPBF research include:
Q18: What are some historical milestones in DPBF research?
A18: Key milestones in DPBF research include:
- Early Recognition as a Singlet Oxygen Probe: DPBF's high reactivity with singlet oxygen was recognized several decades ago, establishing its use as a valuable probe in photochemical and photobiological studies. []
- Discovery of Polymorphism and its Impact on Singlet Fission: The identification of two distinct crystalline forms (α and β) of DPBF, each with different singlet fission efficiencies, marked a significant development in understanding the role of molecular packing in singlet fission. []
- Development of DPBF Derivatives for Enhanced Properties: Research efforts have led to the synthesis of various DPBF derivatives, including fluorinated analogs and dimers, aimed at optimizing its properties for specific applications. [, ]
Q19: What are some cross-disciplinary applications of DPBF?
A19: DPBF finds applications in various fields, including:
- Materials Science: Designing and developing organic semiconductors for organic photovoltaics (OPVs) that utilize singlet fission to enhance efficiency. []
- Photodynamic Therapy (PDT): Evaluating the efficiency of photosensitizers in generating singlet oxygen for cancer treatment. [, ]
- Biology and Medicine: Investigating oxidative stress in biological systems and studying the role of singlet oxygen in various physiological and pathological processes. [, , ]
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